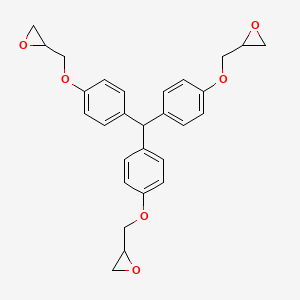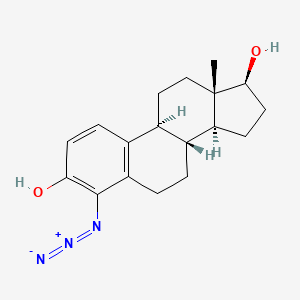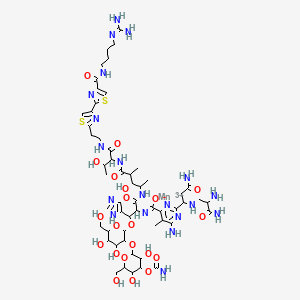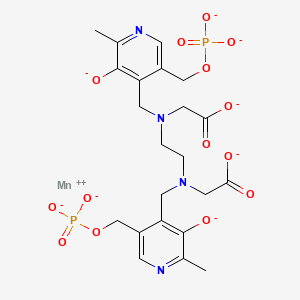![molecular formula C14H10O5 B1231809 8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione CAS No. 123049-14-9](/img/structure/B1231809.png)
8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione involves several steps. One method includes the chemical investigation of the bark of Tabebuia impetiginosa, which yields this compound along with its isomers . The synthetic route typically involves the use of phenols, arylglyoxals, and cyclic 1,3-diketones in a three-component condensation reaction . The reaction conditions often include the use of strong bases and high-polarity solvents like MeCN to optimize the yield .
化学反応の分析
8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like PIDA and bases like Et3N . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidative peri-cyclization can occur, leading to the formation of different naphthoquinone derivatives .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic properties, making it a potential candidate for anticancer therapies . Additionally, its unique structure allows it to be used in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry, material science, and agrochemistry .
作用機序
The mechanism of action of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione involves its interaction with molecular targets and pathways that are crucial for cell survival and proliferation. It has been shown to induce G2/M cell cycle arrest and affect pathways related to cell survival, proliferation, angiogenesis, and oxidative stress . This compound’s ability to selectively reduce cell viability and migration makes it a promising candidate for cancer treatment.
類似化合物との比較
8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione can be compared with other similar compounds such as 5-hydroxy-2-(1-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique cytotoxic properties of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione make it distinct from its analogs.
特性
CAS番号 |
123049-14-9 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
8-hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-6,15-16H,1H3 |
InChIキー |
CKCXAMWUYPZVFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |
正規SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)

![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)


![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)





![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
